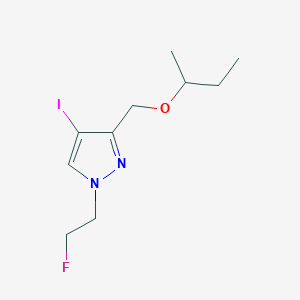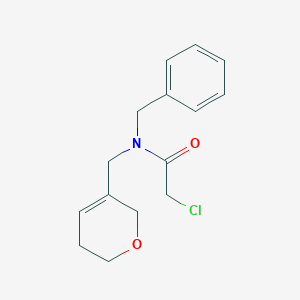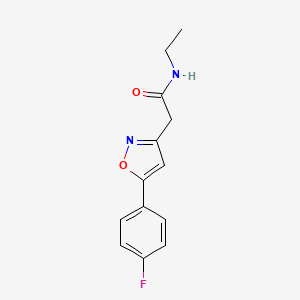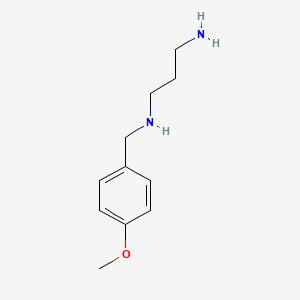![molecular formula C14H15ClN4O2 B2883208 2-Chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide CAS No. 2411199-81-8](/img/structure/B2883208.png)
2-Chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide, also known as CPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. CPP is a prodrug that can be converted into a potent inhibitor of protein arginine deiminase 4 (PAD4), an enzyme involved in the regulation of gene expression and the immune response.
Applications De Recherche Scientifique
2-Chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide has been shown to be a potent inhibitor of PAD4, an enzyme that catalyzes the conversion of arginine residues in proteins to citrulline. PAD4 is involved in the regulation of gene expression, and its activity has been linked to various diseases, including rheumatoid arthritis, cancer, and neurodegenerative disorders. By inhibiting PAD4, 2-Chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide could potentially be used as a therapeutic agent for these diseases. In addition, 2-Chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide has been shown to have anti-inflammatory effects in animal models of arthritis and colitis, suggesting that it could be used to treat inflammatory disorders.
Mécanisme D'action
2-Chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide is a prodrug that is converted into a potent inhibitor of PAD4 by hydrolysis of the amide bond. The resulting compound, 2-chloro-N-(2-oxo-1-phenyl-2-(1H-pyrrol-5-yl)ethyl)propanamide, binds to the active site of PAD4 and inhibits its activity. This leads to decreased citrullination of proteins and altered gene expression, which can have downstream effects on cellular processes.
Biochemical and physiological effects:
The inhibition of PAD4 by 2-Chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide has been shown to have several biochemical and physiological effects. In a study using a mouse model of arthritis, 2-Chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide treatment led to decreased inflammation and joint damage, as well as reduced levels of citrullinated proteins in the joints. In another study, 2-Chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide was shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it could be used as an anticancer agent. In addition, 2-Chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide has been shown to have neuroprotective effects in a mouse model of Parkinson's disease, possibly due to its ability to inhibit inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide in lab experiments is its specificity for PAD4, which allows for the selective inhibition of this enzyme without affecting other cellular processes. In addition, 2-Chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide is relatively easy to synthesize and can be obtained in reasonable yields. However, one limitation of using 2-Chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide is its relatively low potency compared to other PAD4 inhibitors, which may require higher concentrations of the compound to achieve the desired effect. In addition, the hydrolysis of 2-Chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide to the active inhibitor requires acidic conditions, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-Chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide. One area of interest is the development of more potent PAD4 inhibitors based on the structure of 2-Chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide. This could involve modifications to the pyrazole or amino acid moieties to improve binding to the active site of PAD4. Another area of interest is the use of 2-Chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide as a tool to study the role of PAD4 in disease. By selectively inhibiting PAD4, researchers could investigate the downstream effects of citrullination on cellular processes and disease pathogenesis. Finally, the therapeutic potential of 2-Chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide for various diseases could be explored in more detail, including the development of formulations for clinical use.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group in the pyrazole ring with a tert-butoxycarbonyl (Boc) group. The protected pyrazole is then coupled with the amino acid derivative N-Boc-L-phenylalanine methyl ester, followed by deprotection of the Boc group. The resulting intermediate is then coupled with 2-chloroacetyl chloride to obtain 2-Chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide. The overall yield of 2-Chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide is around 20%, and the compound can be purified by column chromatography.
Propriétés
IUPAC Name |
2-chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c1-9(15)13(20)18-12(10-5-3-2-4-6-10)14(21)17-11-7-8-16-19-11/h2-9,12H,1H3,(H,18,20)(H2,16,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVPMVHQKMEGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC=CC=C1)C(=O)NC2=CC=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{phenyl[(1H-pyrazol-3-yl)carbamoyl]methyl}propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyanopropyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2883125.png)
![(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2883126.png)
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2883127.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cinnamamide](/img/structure/B2883130.png)

![2-((8-(3,4-dimethoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2883134.png)



![N-[(2,3-Dimethyl-1H-indol-5-yl)methyl]but-2-ynamide](/img/structure/B2883144.png)
![N-[(E)-(5-imino-3-methyl-1-phenylpyrazol-4-ylidene)amino]-2,3-dimethylaniline](/img/structure/B2883145.png)

![Ethyl 4-(4,7,8-trimethyl-1,3-dioxo-2-prop-2-enylpurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2883148.png)